Wistin Wistin Wistin belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Wistin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, wistin is primarily located in the cytoplasm. Outside of the human body, wistin can be found in alfalfa and pulses. This makes wistin a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19046-26-5
VCID: VC21039566
InChI: InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1
SMILES: COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Molecular Formula: C23H24O10
Molecular Weight: 460.4 g/mol

Wistin

CAS No.: 19046-26-5

Cat. No.: VC21039566

Molecular Formula: C23H24O10

Molecular Weight: 460.4 g/mol

* For research use only. Not for human or veterinary use.

Wistin - 19046-26-5

Specification

Description Wistin belongs to the class of organic compounds known as isoflavonoid o-glycosides. These are o-glycosylated derivatives of isoflavonoids, which are natural products derived from 3-phenylchromen-4-one. Wistin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, wistin is primarily located in the cytoplasm. Outside of the human body, wistin can be found in alfalfa and pulses. This makes wistin a potential biomarker for the consumption of these food products.
CAS No. 19046-26-5
Molecular Formula C23H24O10
Molecular Weight 460.4 g/mol
IUPAC Name 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1
Standard InChI Key YLYJXNTZVUEFJZ-DODNOZFWSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O
Melting Point 209-210°C

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